molecular formula C12H26 B1443661 (~13~C_12_)Dodecane CAS No. 287399-43-3

(~13~C_12_)Dodecane

Cat. No. B1443661
M. Wt: 182.25 g/mol
InChI Key: SNRUBQQJIBEYMU-WCGVKTIYSA-N
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Description

Dodecane, also known as dihexyl, bihexyl, adakane 12, or duodecane, is a liquid alkane hydrocarbon with the chemical formula CH3(CH2)10CH3 (or C12H26). It has 12 carbon atoms and 26 hydrogen atoms .


Synthesis Analysis

Dodecane can be synthesized through various methods. One study focused on the radiolytic degradation of dodecane substituted with common energetic functional groups . Another method involves using CdSe QDs as a photocatalyst . There’s also a process for producing dodecane-1,12-diol by reducing lauryl lactone .


Molecular Structure Analysis

Dodecane has a molecular weight of 170.3348. Its IUPAC Standard InChI is InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3 . The 3D structure of dodecane can be viewed using Java or Javascript .


Chemical Reactions Analysis

Dodecane undergoes various chemical reactions. For instance, the combustion reaction of dodecane is as follows: C12H26(l) + 18.5 O2(g) → 12 CO2(g) + 13 H2O(g) ΔH° = −7513 kJ . Another study investigated the auto-ignition and reaction kinetic characteristics of hydrogen-enriched n-dodecane mixtures under engine-like thermodynamic conditions .


Physical And Chemical Properties Analysis

Dodecane is an oily liquid n-alkane hydrocarbon . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .

Safety And Hazards

Dodecane is a combustible liquid and may be fatal if swallowed and enters airways . It’s important to keep it away from heat, sparks, open flames, and hot surfaces. In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

Research on dodecane is ongoing. One study explored the crystal structures, formation kinetics, and phase diagrams for colossal barocaloric effects in n-alkanes . Another study focused on the radiolytic degradation of dodecane substituted with common energetic functional groups . These studies suggest potential future directions for research and applications of dodecane.

properties

IUPAC Name

(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRUBQQJIBEYMU-WCGVKTIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745802
Record name (~13~C_12_)Dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(~13~C_12_)Dodecane

CAS RN

287399-43-3
Record name (~13~C_12_)Dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-43-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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